molecular formula C24H24N2O5 B11686312 Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate

Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate

Cat. No.: B11686312
M. Wt: 420.5 g/mol
InChI Key: VRVILZZJBFEWHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

Industrial Production Methods

the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Butyl 3-((1-benzofuran-2-ylcarbonyl)amino)benzoate
  • Butyl 4-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate
  • Butyl 4-({[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate)
  • Butyl 4-((3-chlorobenzoyl)amino)benzoate

Uniqueness

Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate is unique due to its combination of a furan ring, a phenyl group, and a benzoate ester. This unique structure imparts specific chemical properties that make it valuable for research applications .

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

butyl 4-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoate

InChI

InChI=1S/C24H24N2O5/c1-2-3-15-31-24(29)18-11-13-19(14-12-18)25-22(21(27)17-8-5-4-6-9-17)26-23(28)20-10-7-16-30-20/h4-14,16,22,25H,2-3,15H2,1H3,(H,26,28)

InChI Key

VRVILZZJBFEWHA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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